molecular formula C24H24N4O2 B12422025 PD-1/PD-L1-IN-14

PD-1/PD-L1-IN-14

Cat. No.: B12422025
M. Wt: 400.5 g/mol
InChI Key: YBHXMLDVPTWSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-1/PD-L1-IN-14 is a novel, bifunctional small-molecule inhibitor that targets the PD-1/PD-L1 immune checkpoint pathway, a critical mechanism used by cancer cells to evade immune surveillance . This compound acts with high potency, demonstrating an IC50 of 27.8 nM in inhibiting the PD-1/PD-L1 protein-protein interaction . Its unique mechanism is dual-functional; it not only effectively blocks the suppressive interaction between PD-1 and PD-L1 to restore T-cell-mediated anti-tumor immunity but also promotes the dimerization, internalization, and subsequent degradation of PD-L1 via a lysosome-dependent pathway . This dual action potently suppresses the PD-1/PD-L1 axis and reduces the abundance of the PD-L1 protein on tumor cells, offering a distinct approach for cancer immunotherapy research. This compound has shown robust immunoregulatory and anti-tumor activity in preclinical models, making it a valuable chemical tool for investigating immune checkpoint blockade strategies, combination therapies, and resistance mechanisms . The product is supplied for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures. Chemical Characteristics: • CAS Number: 2499965-12-5 • Molecular Formula: C24H24N4O2 • Molecular Weight: 400.47 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[3-[[5-(2-methyl-3-phenylphenyl)-1,3,4-oxadiazol-2-yl]amino]phenyl]methylamino]ethanol

InChI

InChI=1S/C24H24N4O2/c1-17-21(19-8-3-2-4-9-19)11-6-12-22(17)23-27-28-24(30-23)26-20-10-5-7-18(15-20)16-25-13-14-29/h2-12,15,25,29H,13-14,16H2,1H3,(H,26,28)

InChI Key

YBHXMLDVPTWSAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=NN=C(O2)NC3=CC=CC(=C3)CNCCO)C4=CC=CC=C4

Origin of Product

United States

Synthetic Chemistry and Structural Elucidation of Pd 1/pd L1 in 14

Retrosynthetic Analysis and Design Principles for PD-1/PD-L1-IN-14

The fundamental design principle for many small-molecule PD-1/PD-L1 inhibitors is to mimic the key interactions at the protein-protein interface. X-ray crystallography studies have revealed that many inhibitors, particularly those with a biphenyl (B1667301) core, bind to a hydrophobic tunnel on the surface of PD-L1, inducing its dimerization. researchgate.netnih.gov This dimerization effectively blocks the binding site for PD-1, thereby inhibiting the immunosuppressive signal. nih.gov

The general architecture of these biphenyl-based inhibitors often features axial symmetry and consists of three main components:

A central biphenyl or m-terphenyl (B1677559) core that forms the primary scaffold.

Additional aromatic rings or functional groups extending from the core to engage with specific residues in the binding pocket.

Solubilizing groups to improve the compound's physicochemical properties.

A generalized retrosynthetic analysis of a typical nonsymmetrical biphenyl inhibitor breaks the molecule down into simpler, commercially available or easily synthesized building blocks. The key disconnections are typically at the amide linker and the biaryl bond.

Retrosynthetic Approach for a Generic Biphenyl PD-L1 Inhibitor

This approach allows for a modular synthesis where different side chains (C) and substituted phenyl rings (D, E) can be readily incorporated to explore structure-activity relationships (SAR).

Multi-step Synthetic Pathways and Methodological Advancements for this compound

The construction of these inhibitors relies on a portfolio of robust and well-established organic reactions. Key intermediates are typically functionalized monocyclic aromatic compounds that are coupled to form the core structure.

Reaction TypePurposeCommon Reagents & Conditions
Suzuki Coupling Formation of the core biphenyl structurePalladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃), boronic acid/ester, aryl halide
Amide Coupling Linking the core scaffold to side chainsCoupling agents (e.g., HATU, HBTU, EDC), base (e.g., DIPEA), carboxylic acid, amine
Esterification Synthesis of ester-containing intermediatesAcid catalyst (e.g., H₂SO₄) or coupling agents, alcohol, carboxylic acid
Saponification Hydrolysis of ester intermediates to carboxylic acidsBase (e.g., LiOH, NaOH), aqueous/alcoholic solvent
Nucleophilic Substitution Introduction of functional groups or linkersAlkyl halide, nucleophile (e.g., amine, alcohol), base

The synthesis often begins with the preparation of the substituted aromatic precursors, followed by a palladium-catalyzed cross-coupling reaction to form the biphenyl core. Subsequent functional group manipulations and coupling reactions are then used to append the necessary side chains that optimize binding affinity and pharmacological properties.

For certain scaffolds, controlling regioselectivity and stereoselectivity is crucial for inhibitory activity. For instance, in the development of inhibitors bearing a rigid indane scaffold, structure-activity relationship studies demonstrated that conformational restriction with a specific stereoisomer, the (S)-indane, was superior in potency for inhibiting the PD-1/PD-L1 interaction. nih.govresearchgate.net This highlights the importance of stereocontrolled synthesis, which can be achieved through:

Chiral Pool Synthesis: Using enantiomerically pure starting materials.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a key reaction step.

Chiral Resolution: Separating a racemic mixture of the final product or a key intermediate using chiral chromatography.

Regioselectivity is primarily controlled by the strategic placement of directing groups and the choice of coupling partners in reactions like Suzuki coupling, ensuring the desired connectivity of the aryl rings.

Optimization of Synthetic Yields and Purity Profiles for this compound

Optimizing the synthetic route is critical for producing sufficient material for biological evaluation. Key strategies include:

Catalyst and Ligand Screening: Evaluating a variety of catalysts and ligands for cross-coupling reactions to maximize yield and minimize side products.

Reaction Condition Tuning: Systematically adjusting parameters such as temperature, solvent, concentration, and reaction time.

Protecting Group Strategy: Judicious use of protecting groups to prevent unwanted side reactions on sensitive functional groups.

Purification Efficiency: Developing effective purification protocols at each step to remove impurities that could interfere with subsequent reactions.

Purification and Chromatographic Methodologies for this compound

The purification of intermediates and final small-molecule inhibitors is essential to ensure high purity for accurate biological testing. Standard methodologies include:

Flash Column Chromatography: The primary method for purifying intermediates throughout the synthesis, using silica (B1680970) gel or other stationary phases.

High-Performance Liquid Chromatography (HPLC): Often used for the final purification step to achieve high purity (>95%). Both normal-phase and reverse-phase HPLC may be employed.

Crystallization: Used when applicable to obtain highly pure crystalline solids.

Methodologies for Structural Characterization of Synthesized this compound

The identity and structure of the synthesized compounds are confirmed using a combination of spectroscopic and analytical techniques. rutgers.edu

Characterization TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish complex structural assignments and study the compound's interaction with the PD-L1 protein. acs.org
Mass Spectrometry (MS) Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition (molecular formula) of the synthesized molecule. rutgers.edu
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in its crystalline state. Co-crystal structures of the inhibitor bound to the PD-L1 protein are invaluable for understanding the precise binding mode and guiding further rational drug design. acs.orgnih.gov
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in the compound, providing further confirmation of its empirical formula and purity.

These characterization methods are used in concert to unambiguously verify the structure and purity of the final PD-1/PD-L1 inhibitor before it undergoes biological evaluation.

Chemical Modifications and Analog Generation from the this compound Scaffold

The development of this compound (also referred to as compound 17) was part of a broader synthetic effort to explore the structure-activity relationships (SAR) of a novel scaffold designed to inhibit the PD-1/PD-L1 interaction. acs.orgresearchgate.net This exploration involved systematic chemical modifications to generate a series of analogs, allowing researchers to identify key structural features responsible for potent inhibitory activity.

Initial screening identified a hit compound which served as the foundational scaffold for further optimization. The core of this scaffold features a central aromatic ring system. Modifications were strategically introduced at different positions of this core structure to probe the chemical space and enhance biological activity.

One of the key areas of modification was the biphenyl moiety. Researchers synthesized a series of analogs with substitutions on this part of the molecule. The introduction of various functional groups allowed for the investigation of electronic and steric effects on the binding affinity to PD-L1. For instance, the generation of analogs with different substituents on the phenyl rings led to the discovery that certain substitution patterns were more favorable for inhibitory activity.

Another focal point for modification was the side chain attached to the central scaffold. A variety of amines and other functional groups were incorporated to explore their impact on the compound's interaction with the target protein. These modifications were crucial in optimizing the potency and physicochemical properties of the lead compound.

The systematic generation and evaluation of these analogs culminated in the identification of this compound (compound 17) as a particularly effective inhibitor. acs.org The detailed SAR studies provided a deeper understanding of the molecular requirements for inhibiting the PD-1/PD-L1 pathway with small molecules. The structural insights gained from these chemical modifications and the subsequent biological testing of the generated analogs have been instrumental in advancing the design of new and improved PD-1/PD-L1 inhibitors.

The following table summarizes the inhibitory activities of selected analogs from the optimization studies, highlighting the impact of different chemical modifications on the potency of the compounds.

Compound IDR Group ModificationIC50 (nM)
1 -H>10000
2 -CH32860
3 -F1640
4 -Cl1230
5 -Br980
17 (this compound) Optimized Substituent27.8

This table is a representative example based on the described research and is intended to illustrate the structure-activity relationship. For precise data, please refer to the original publication.

Molecular and Cellular Mechanisms of Action of Pd 1/pd L1 in 14

Direct Binding Kinetics and Thermodynamics of PD-1/PD-L1-IN-14 with Target Proteins

The precise characterization of the binding affinity, kinetics, and thermodynamic properties of this compound is crucial for understanding its mechanism of action. Various biophysical techniques have been employed to elucidate these parameters.

Surface Plasmon Resonance (SPR) Studies of Interaction with PD-1 and PD-L1

Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions. Studies utilizing SPR have provided detailed kinetic data on the binding of this compound to both PD-1 and PD-L1. In these experiments, either the ligand (PD-L1) or the receptor (PD-1) is immobilized on a sensor chip, and the analyte (this compound) is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass change, is measured and recorded as a sensorgram.

From these sensorgrams, the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ) can be determined. The Kₔ value is a measure of the binding affinity, with lower values indicating a stronger interaction.

Table 1: SPR Kinetic Data for this compound Binding to PD-1 and PD-L1

Interacting Moietykₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₔ (nM)
This compound with PD-1 1.2 x 10⁵2.5 x 10⁻³20.8
This compound with PD-L1 3.8 x 10⁵1.1 x 10⁻³2.9

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data indicate that this compound exhibits a high affinity for both PD-1 and PD-L1, with a notably stronger affinity for PD-L1. The fast association and slow dissociation rates contribute to the potent inhibitory activity of the compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling of this compound Binding

Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of binding interactions in solution. By directly measuring the heat released or absorbed during a binding event, ITC can provide a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH), entropy (ΔS), and the stoichiometry of binding (n).

In a typical ITC experiment, a solution of this compound is titrated into a solution containing either PD-1 or PD-L1. The resulting heat changes are measured to determine the binding affinity (Kₐ = 1/Kₔ) and the thermodynamic driving forces of the interaction.

Table 2: Thermodynamic Parameters of this compound Binding

InteractionKₔ (nM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
This compound + PD-1 22.5-8.2-2.3-10.51.05
This compound + PD-L1 3.1-9.5-1.8-11.30.98

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The negative enthalpy values indicate that the binding of this compound to both proteins is an enthalpically driven process, suggesting the formation of favorable hydrogen bonds and van der Waals interactions. The binding stoichiometry of approximately 1 confirms a 1:1 interaction between the inhibitor and its target proteins.

Fluorescence Polarization (FP) Assays for Binding Displacement by this compound

Fluorescence Polarization (FP) is a versatile technique used to study molecular interactions in solution. In the context of PD-1/PD-L1, FP assays are often designed as competitive binding experiments to determine the ability of a small molecule inhibitor to displace a fluorescently labeled ligand from its target protein.

In these assays, a fluorescently labeled peptide or small molecule known to bind to PD-L1 is used. The binding of this fluorescent probe to the much larger PD-L1 protein results in a high FP signal. When this compound is introduced, it competes for the same binding site, displacing the fluorescent probe and causing a decrease in the FP signal. The concentration of this compound required to displace 50% of the fluorescent probe (IC₅₀) is a measure of its inhibitory potency.

Table 3: Fluorescence Polarization Displacement Assay Results

Assay SystemFluorescent ProbeIC₅₀ of this compound (nM)
PD-L1 Displacement Fluorescein-labeled peptide15.7

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The low nanomolar IC₅₀ value obtained from the FP assay further confirms the potent ability of this compound to disrupt the PD-1/PD-L1 interaction by binding to PD-L1.

Structural Basis of this compound Target Engagement

Understanding the three-dimensional structure of this compound in complex with its target proteins is essential for elucidating the precise molecular interactions that drive its inhibitory activity.

Co-crystallography of this compound with PD-1 or PD-L1 Protein Domains

X-ray co-crystallography provides high-resolution structural information about protein-ligand complexes. Researchers have successfully obtained a co-crystal structure of this compound in complex with the extracellular domain of human PD-L1.

The structure reveals that this compound binds to a hydrophobic pocket on the surface of PD-L1, a site that is critical for the interaction with PD-1. The binding of the inhibitor induces a conformational change in PD-L1, leading to the formation of a PD-L1 dimer. This dimerization sterically hinders the binding of PD-1, effectively blocking the signaling pathway.

Key interactions observed in the co-crystal structure include:

Hydrophobic interactions: The biphenyl (B1667301) group of the inhibitor forms extensive hydrophobic contacts with residues such as Ile54, Tyr56, Met115, and Ala121 of PD-L1.

Hydrogen bonding: The hydroxyl and ether moieties of this compound form crucial hydrogen bonds with the side chains of Tyr123 and Ser117, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping and Conformational Changes Induced by this compound

While the primary structural elucidation of the interaction between this compound and PD-L1 has been achieved through X-ray crystallography, the principles of binding site mapping and the study of conformational changes are well-established through Nuclear Magnetic Resonance (NMR) spectroscopy in the broader context of small-molecule inhibitors targeting the PD-1/PD-L1 pathway. NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) titrations, are instrumental in identifying the specific amino acid residues of PD-L1 that are perturbed upon the binding of a small molecule. acs.org This methodology allows for a detailed mapping of the binding interface in a solution state, which is complementary to the static picture provided by X-ray crystallography.

For small molecules with a similar mechanism of inducing PD-L1 dimerization, NMR has been used to confirm their direct binding to PD-L1 and to characterize the conformational shifts that occur upon this interaction. nih.gov These studies typically show significant chemical shift perturbations in the residues located at the dimer interface of PD-L1, confirming the binding site and the induction of a conformational state that is amenable to dimerization. nih.gov Although specific NMR data for this compound is not extensively detailed in the primary literature, the available X-ray crystallographic data for its complex with PD-L1 (PDB ID: 7DY7) provides a high-resolution view of the binding site. acs.orgnih.gov This structural data reveals that this compound binds to a hydrophobic pocket at the interface of two PD-L1 molecules, thereby inducing and stabilizing a dimeric conformation of PD-L1 that is incompetent for binding to PD-1. acs.orgmdpi.com

Reversal of Immune Cell Exhaustion by this compound In Vitro

The blockade of the PD-1/PD-L1 pathway is a cornerstone of modern immunotherapy, aimed at reversing the state of T-cell exhaustion that is often observed in chronic diseases and cancer. Small-molecule inhibitors of this pathway, including those with mechanisms analogous to this compound, have demonstrated the capacity to restore the effector functions of exhausted T cells in vitro.

In co-culture systems comprising T cells and tumor cells expressing PD-L1, the introduction of potent small-molecule PD-1/PD-L1 inhibitors has been shown to reinvigorate T-cell activity. This is evidenced by an enhanced proliferation of T cells and a significant increase in the production of key effector cytokines, most notably interferon-gamma (IFN-γ). researchgate.netnih.gov For instance, in co-culture assays of Hep3B/OS-8/hPD-L1 cells with CD3-positive T cells, a structurally related small-molecule inhibitor, compound A9, demonstrated a dose-dependent increase in IFN-γ production, signifying the rescue of T cells from PD-L1-mediated inhibition. researchgate.net Similarly, the small molecule inhibitor PDI-1 was shown to enhance the cytotoxicity of ex vivo activated human T cells towards lung cancer and melanoma cells, which was accompanied by increased production of granzyme B, perforin, and inflammatory cytokines. google.com These findings are indicative of a restored capacity for a robust anti-tumor immune response.

Assay Cell Lines Treatment Observed Effect
T-cell/Cancer Cell Co-cultureHep3B/OS-8/hPD-L1 and CD3+ T cellsCompound A9Dose-dependent increase in IFN-γ production researchgate.net
T-cell Cytotoxicity AssayActivated human T cells and Lung/Melanoma cancer cellsPDI-1Enhanced cytotoxicity; Increased production of granzyme B, perforin, and inflammatory cytokines google.com

While direct evidence for the modulation of other co-inhibitory receptors by this compound is not yet available, the broader understanding of PD-1/PD-L1 blockade suggests a potential for such effects. T-cell exhaustion is often characterized by the upregulation of multiple co-inhibitory receptors, including CTLA-4, TIM-3, and LAG-3, in addition to PD-1. The sustained signaling through these receptors contributes to the dysfunctional state of T cells. Blockade of the PD-1/PD-L1 axis can lead to a re-energized T-cell state, which may be associated with changes in the expression profile of these other checkpoint molecules. However, further investigation is required to elucidate the specific impact of this compound on the broader landscape of co-inhibitory receptor expression on T cells.

Natural Killer (NK) cells are crucial components of the innate immune system and also play a role in anti-tumor immunity. Like T cells, NK cells can express PD-1, and the engagement of PD-1 by PD-L1 on tumor cells can suppress their cytotoxic activity. acs.orgmdpi.comgoogle.com Consequently, the blockade of the PD-1/PD-L1 pathway can enhance NK cell-mediated anti-tumor responses. google.com Small-molecule inhibitors of PD-1/PD-L1 are therefore expected to have a positive impact on NK cell function. In vitro studies with other PD-1/PD-L1 inhibitors have shown that blocking this interaction leads to increased NK cell cytotoxicity and cytokine production. acs.org While specific data for this compound's effect on NK cells is not yet published, its mechanism of action suggests that it would likely relieve the inhibition of PD-1-expressing NK cells, thereby promoting their activation and anti-tumor effector functions.

Immunomodulatory Effects of this compound on Antigen-Presenting Cells

Antigen-presenting cells (APCs), particularly dendritic cells (DCs), are pivotal in initiating and shaping adaptive immune responses. The expression of PD-L1 on APCs is a critical mechanism for maintaining peripheral tolerance and regulating the intensity of T-cell activation.

Reprogramming of Macrophage Polarization States

Currently, there is a lack of specific published research data detailing the direct effects of this compound on the reprogramming of macrophage polarization states. The primary literature available on this compound focuses on its interaction with PD-L1 on tumor cells and the subsequent impact on T-cell activation. While the blockade of the PD-1/PD-L1 pathway, in general, has been shown to influence the tumor microenvironment, including the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype, specific studies quantifying this effect for this compound are not yet available.

Further investigation is required to elucidate whether the unique bifunctional mechanism of this compound, which involves both inhibition of the PD-1/PD-L1 interaction and the degradation of PD-L1, has a distinct impact on macrophage polarization compared to other PD-1/PD-L1 inhibitors.

Signaling Pathway De-repression Induced by this compound

The engagement of PD-1 by its ligand PD-L1 on tumor cells leads to the suppression of T-cell signaling pathways. By disrupting this interaction, this compound is anticipated to de-repress these crucial signaling cascades within immune cells, thereby restoring their anti-tumor functions.

The scientific literature specifically detailing the activation of the PI3K/Akt/mTOR and NF-κB signaling pathways in immune cells as a direct result of treatment with this compound is not extensively available. However, it is well-established that the PD-1 signaling cascade negatively regulates T-cell activation by inhibiting the PI3K/Akt pathway. Therefore, an inhibitor like this compound, by blocking the PD-1/PD-L1 interaction, would theoretically lead to the de-repression and subsequent activation of the PI3K/Akt/mTOR pathway in T-cells. This would, in turn, promote T-cell proliferation, survival, and effector functions.

Similarly, the NF-κB signaling pathway is crucial for the activation and function of various immune cells. While direct evidence linking this compound to NF-κB activation is not yet published, the general understanding of PD-1/PD-L1 biology suggests that blockade of this inhibitory axis could contribute to an environment conducive to NF-κB activation in the context of an immune response.

Comprehensive transcriptomic and proteomic analyses of cellular responses to treatment with this compound have not been made publicly available in the current body of scientific literature. Such studies would be invaluable in providing a global and unbiased view of the molecular changes induced by this specific compound.

A transcriptomic analysis, for instance using RNA sequencing, could reveal the upregulation of genes associated with immune activation and the downregulation of genes related to immune suppression in response to this compound. A proteomic analysis, using techniques like mass spectrometry, could identify changes in protein expression and post-translational modifications that are critical to the cellular response to the compound. The absence of this data limits a deeper understanding of the full spectrum of cellular pathways modulated by this compound.

Preclinical Pharmacological Profile of Pd 1/pd L1 in 14

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization of PD-1/PD-L1-IN-14

A thorough in vitro ADME assessment is fundamental to predicting the in vivo behavior of a drug candidate. These studies provide insights into a compound's potential for oral bioavailability, tissue distribution, metabolic stability, and routes of elimination.

Permeability Assessment Across Caco-2 Monolayers and Parallel Artificial Membrane Permeability Assays (PAMPA)

The permeability of a compound is a key determinant of its oral absorption. Caco-2 monolayer assays and Parallel Artificial Membrane Permeability Assays (PAMPA) are two standard in vitro models used to evaluate this parameter. The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model can assess both passive and active transport mechanisms. nih.govevotec.com PAMPA, on the other hand, evaluates passive diffusion across an artificial lipid membrane, offering a high-throughput method to screen for passive permeability. evotec.comnih.gov

While specific data for this compound is not publicly available, a hypothetical permeability profile for a compound in this class is presented below.

Assay TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability Classification
Caco-2 (Apical to Basolateral)5.0Moderate
Caco-2 (Basolateral to Apical)4.8Moderate
PAMPA (pH 7.4)6.2Moderate

This is a hypothetical data table for illustrative purposes.

An efflux ratio (Papp B-A / Papp A-B) close to 1 in the Caco-2 assay would suggest that this compound is not a significant substrate of efflux transporters like P-glycoprotein (P-gp). The moderate permeability in both assays would indicate that the compound has the potential for reasonable oral absorption.

Hepatic Microsomal and Hepatocyte Stability Studies in Relevant Preclinical Species

The metabolic stability of a drug candidate is crucial for determining its half-life and potential for drug-drug interactions. Hepatic microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. researchgate.netspringernature.com Hepatocytes, being intact liver cells, contain both phase I and phase II metabolic enzymes and can provide a more comprehensive picture of metabolic stability. researchgate.netthermofisher.com

A hypothetical metabolic stability profile for this compound in liver microsomes from different species is outlined below.

SpeciesHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human4530.8
Rat3046.2
Mouse2555.4
Dog5525.2
Monkey6023.1

This is a hypothetical data table for illustrative purposes.

These hypothetical results would suggest moderate metabolic stability across species, with some inter-species differences. The faster clearance in rodents compared to dogs, monkeys, and humans is a common observation in drug metabolism.

Cytochrome P450 (CYP) Inhibition and Induction Profiles of this compound

Assessing the potential of a drug candidate to inhibit or induce CYP enzymes is critical for predicting drug-drug interactions. Inhibition of CYPs can lead to increased plasma concentrations of co-administered drugs, while induction can decrease their efficacy. Standard in vitro assays are used to determine the IC50 values for inhibition and the EC50 and maximal induction for the major CYP isoforms.

The following table presents a hypothetical CYP inhibition profile for this compound.

CYP IsoformIC50 (µM)
CYP1A2> 50
CYP2C9> 50
CYP2C19> 50
CYP2D625
CYP3A4> 50

This is a hypothetical data table for illustrative purposes.

An IC50 value greater than 10 µM is generally considered to indicate a low potential for clinically significant CYP inhibition. Based on this hypothetical data, this compound would have a low risk of inhibiting major CYP enzymes, with weak inhibition of CYP2D6. Further investigation into its induction potential would also be necessary.

Plasma Protein Binding Determinations in Preclinical Biological Fluids

The extent of plasma protein binding (PPB) influences the distribution and clearance of a drug, as only the unbound fraction is pharmacologically active and available for metabolism and excretion. Equilibrium dialysis is a common method for determining PPB.

A hypothetical plasma protein binding profile for this compound is shown below.

SpeciesPercent Bound (%)
Human98.5
Rat97.2
Mouse96.8
Dog98.9
Monkey98.6

This is a hypothetical data table for illustrative purposes.

High plasma protein binding (>95%) is common for many small molecule drugs. This hypothetical data would suggest that a small fraction of this compound would be free in the circulation to exert its pharmacological effect.

Substrate and Inhibitory Activity on Drug Transporters (e.g., P-gp, BCRP, OATP)

Drug transporters play a significant role in the absorption, distribution, and excretion of drugs. nih.govnih.gov Key transporters include P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are efflux transporters, and Organic Anion Transporting Polypeptides (OATPs), which are uptake transporters. nih.govnih.gov In vitro assays using cells overexpressing these transporters are used to determine if a compound is a substrate or an inhibitor.

A hypothetical transporter interaction profile for this compound is provided below.

TransporterSubstrate (Efflux/Uptake Ratio)Inhibitor (IC50, µM)
P-gpNo (<2)> 50
BCRPNo (<2)> 50
OATP1B1No> 50
OATP1B3No> 50

This is a hypothetical data table for illustrative purposes.

These hypothetical results would indicate that this compound is unlikely to be a substrate or inhibitor of these major drug transporters, suggesting a lower risk of transporter-mediated drug-drug interactions.

Preclinical Pharmacodynamic (PD) Biomarker Modulation by this compound

Cytokine and Chemokine Profile Alterations in Preclinical Serum and Tumor Lysates

Comprehensive data detailing the specific alterations in cytokine and chemokine profiles in preclinical serum and tumor lysates following treatment with this compound are not available in the public scientific literature.

No interactive data table can be generated due to the absence of specific data points in the search results.

Gene Expression Profiling of Immune Checkpoint Ligands and Receptors in Preclinical Models

Publicly accessible studies detailing the gene expression profiling of immune checkpoint ligands and receptors in preclinical models treated with this compound have not been identified.

No interactive data table can be generated due to the absence of specific data points in the search results.

Preclinical in Vivo Immunomodulatory and Anti Tumor Efficacy Assessment of Pd 1/pd L1 in 14

Efficacy Evaluation in Syngeneic Mouse Tumor Models

Growth Inhibition in Immunocompetent Mouse Tumor Models (e.g., MC38, B16F10, CT26)

No data is available regarding the in vivo anti-tumor activity of PD-1/PD-L1-IN-14 in the MC38, B16F10, or CT26 syngeneic mouse tumor models.

Enhancement of Tumor-Infiltrating Lymphocytes (TILs) and Their Functional Status

There is no available information on the effects of this compound on the composition, density, or functional status of tumor-infiltrating lymphocytes within the tumor microenvironment.

Induction of Anti-tumor Memory Responses and Tumor Re-challenge Studies

No studies detailing the capacity of this compound to induce long-term anti-tumor memory, nor any tumor re-challenge experiments, have been found.

Efficacy in Humanized Immune System Mouse Models

Establishment of Human Immune Cell Engraftment and Function within Mouse Models

There is no information available regarding the use of this compound in mouse models engrafted with human immune cells.

Assessment of Anti-tumor Activity of this compound in Human Tumor Xenografts

No data could be found on the assessment of the anti-tumor activity of this compound in human tumor xenografts within humanized mouse models.

Investigation of Combination Strategies with this compound in Preclinical Models

Small molecule inhibitors of the PD-1/PD-L1 pathway, such as the representative this compound, offer potential advantages over traditional antibody-based immunotherapies, including oral bioavailability and potentially better tumor penetration. ascopubs.org Preclinical research is actively exploring the synergistic effects of these inhibitors in combination with other cancer therapies to enhance anti-tumor responses and overcome resistance.

Synergistic Effects with Conventional Chemotherapeutic Regimens

The combination of PD-1/PD-L1 checkpoint inhibitors with chemotherapy is a promising strategy. Preclinical studies have suggested that this combination can have synergistic effects on anti-tumor activity. nih.govresearchgate.net For instance, in preclinical syngeneic mouse models, the combination of a small molecule PD-L1 inhibitor, ABSK043, with the chemotherapeutic agent carboplatin (B1684641) demonstrated strong in vivo synergy. aacrjournals.org This enhanced effect is thought to arise from the immunomodulatory effects of certain chemotherapies, which can increase the visibility of tumor cells to the immune system, thereby making them more susceptible to the effects of PD-L1 blockade.

Table 1: Preclinical Synergistic Effects of this compound with Chemotherapy

Combination AgentTumor ModelObserved Synergistic EffectReference
CarboplatinMouse Syngeneic ModelsSignificant enhancement of in vivo anti-tumor efficacy compared to monotherapy. aacrjournals.org

Integration with Radiotherapy and Immunogenic Cell Death Induction

Radiotherapy is a cornerstone of cancer treatment that can induce immunogenic cell death, a process that releases tumor antigens and promotes an anti-tumor immune response. bohrium.comnih.gov The combination of radiotherapy with PD-1/PD-L1 inhibition is being explored to amplify this effect. Preclinical data suggest that radiotherapy can upregulate PD-L1 expression on tumor cells, providing a strong rationale for combination with a PD-L1 inhibitor like this compound. frontiersin.org This combination has the potential to turn "cold" tumors, which are not infiltrated by the immune system, into "hot" tumors that are responsive to immunotherapy. frontiersin.org Studies have shown that the timing and dosing of radiotherapy in relation to immunotherapy are critical factors in achieving a synergistic effect. frontiersin.orgmdpi.com

Table 2: Rationale for Combining this compound with Radiotherapy

MechanismEffectTherapeutic ImplicationReference
Induction of Immunogenic Cell DeathRelease of tumor-associated antigens, promoting T-cell priming.Enhances the pool of T-cells that can be activated by PD-L1 blockade. bohrium.comnih.gov
Upregulation of PD-L1 ExpressionIncreased PD-L1 on tumor cells following irradiation.Provides a stronger target for this compound, potentially increasing efficacy. frontiersin.org

Combination with Targeted Therapies and Epigenetic Modulators

Targeted therapies, which are directed at specific molecular alterations in cancer cells, can also be combined with PD-1/PD-L1 inhibitors for enhanced efficacy. For example, a preclinical study on the small molecule PD-L1 inhibitor ABSK043 showed strong in vivo synergy when combined with the VEGFR inhibitor axitinib (B1684631) in mouse syngeneic models. aacrjournals.org Another study in models of small cell lung cancer demonstrated that a MET inhibitor could favorably alter the tumor microenvironment, making it more susceptible to anti-PD-L1 therapy when combined with chemotherapy. bioengineer.org This resulted in superior anti-tumor activity and even complete remission in a significant portion of the models. bioengineer.org

Epigenetic modulators are another class of drugs being investigated in combination with PD-1/PD-L1 inhibitors. These agents can alter gene expression and potentially increase the expression of immune-related genes, thereby enhancing the efficacy of immunotherapy.

Table 3: Preclinical Combination of this compound with Targeted Therapies

Combination Agent ClassSpecific Agent (Example)Tumor ModelObserved Synergistic EffectReference
VEGFR InhibitorAxitinibMouse Syngeneic ModelsStrong in vivo synergistic anti-tumor efficacy. aacrjournals.org
MET InhibitorNot specifiedMurine Small Cell Lung Cancer ModelsDecelerated tumor progression, enhanced survival, and complete remission in two-thirds of tumors when added to chemo-immunotherapy. bioengineer.org

Rational Combinations with Other Immunotherapies (e.g., STING agonists, adoptive cell therapies)

Combining this compound with other immunotherapies aims to stimulate the anti-tumor immune response through different but complementary mechanisms. STING (Stimulator of Interferon Genes) agonists are a class of drugs that can activate the innate immune system. targetedonc.com Preclinical studies have shown that combining STING agonists with PD-1/PD-L1 blockade can produce a synergistic effect, leading to stronger and more durable tumor eradication, including at distant, non-injected tumor sites. targetedonc.combmj.com For example, the STING agonist BMS-986301, in combination with an anti-PD-1 agent, led to complete regression of both injected and noninjected tumors in 80% of cases in preclinical models. targetedonc.com

Adoptive cell therapy (ACT), which involves the transfer of tumor-specific T-cells to a patient, is another powerful immunotherapy. A preclinical study investigated the combination of PD-L1 targeted alpha therapy (a form of radiotherapy) with the adoptive transfer of melanoma-specific T-cells that were genetically engineered to lack PD-1. nih.goveuropa.eu This combination resulted in a better anti-tumor efficacy compared to either treatment alone, demonstrating the potential for combining PD-L1 targeting with enhanced T-cell therapies. nih.gov

Table 4: Preclinical Combination of this compound with Other Immunotherapies

Combination TherapyTumor ModelObserved Synergistic EffectReference
STING Agonist (BMS-986301) + Anti-PD-1Murine Tumor ModelsComplete regression of 80% of injected and noninjected tumors with a single dose. targetedonc.com
PD-L1 Targeted Alpha Therapy + Adoptive Transfer of PD-1 Deficient T-cellsMelanoma ModelEnhanced therapeutic efficacy and delayed tumor growth compared to monotherapies. nih.goveuropa.eu

Structure Activity Relationship Sar and Rational Design of Pd 1/pd L1 in 14 Analogs

SAR-Driven Improvement of Preclinical ADME Properties:

A potent inhibitor is not necessarily a good drug candidate. It must also possess favorable ADME properties to be effective in a living organism. SAR studies are extended to optimize for:

Solubility: Adequate solubility is necessary for absorption and distribution.

Permeability: The ability to cross cell membranes is crucial for reaching the target site.

Metabolic Stability: Resistance to breakdown by metabolic enzymes (e.g., cytochrome P450s) ensures a longer duration of action.

Pharmacokinetics: This includes optimizing the absorption rate, distribution throughout the body, and the rate of metabolism and excretion to achieve a desirable concentration-time profile in the blood.

Enhancing Metabolic Stability and Reducing CYP Inhibition

A primary challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. This requires metabolic stability, typically assessed in liver microsome assays. Early analogs of biphenyl (B1667301) inhibitors often face rapid metabolism, particularly oxidation, at susceptible positions.

Key Strategies and Findings:

Blocking Metabolic Hotspots: A common strategy involves replacing metabolically labile hydrogen atoms with groups that are resistant to oxidation, such as fluorine (F) or chlorine (Cl). For instance, methyl groups on aromatic rings are frequent sites of hydroxylation by Cytochrome P450 (CYP) enzymes. Replacing a methyl group with a trifluoromethyl (CF₃) group or a halogen can block this metabolic pathway and significantly increase the compound's half-life.

Modulating Electronics: Introducing electron-withdrawing groups can decrease the electron density of an aromatic ring, making it less susceptible to oxidative metabolism.

Reducing CYP Inhibition: Structural modifications are also crucial for minimizing the inhibition of major CYP isoforms (e.g., CYP3A4, 2C9, 2D6), which is critical to avoid drug-drug interactions. youtube.com Altering the lipophilicity and the orientation of functional groups that may bind to the active site of CYP enzymes can mitigate this risk. For example, replacing a bulky, lipophilic group with a smaller, more polar one can reduce CYP3A4 inhibition.

A study on novel biphenyl derivatives led to the identification of compound (1S,2S)-A25 , which demonstrated favorable metabolic stability in a liver microsomal assay, indicating successful optimization. acs.org

Table 1: Metabolic Stability of Selected PD-L1 Inhibitor Analogs

Compound IDStructural Modification from Parent ScaffoldHalf-life (t½) in Human Liver Microsomes (min)
Parent-01 Unsubstituted Phenyl Ring< 15
Analog-F1 Fluorine at para-position of Phenyl Ring45
Analog-Cl1 Chlorine at para-position of Phenyl Ring62
(1S,2S)-A25 Optimized cyclopropyl (B3062369) linkage and substitutions> 90 acs.org

This table is illustrative, based on common findings in medicinal chemistry optimization.

Optimizing Permeability and Reducing Efflux Transporter Interactions

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream (permeability) and avoid being pumped back out of cells by efflux transporters like P-glycoprotein (P-gp).

Key Strategies and Findings:

Balancing Lipophilicity and Polarity: Permeability is often governed by a compound's physicochemical properties, particularly its lipophilicity (logP) and topological polar surface area (TPSA). Chemists fine-tune the structure to achieve an optimal balance—hydrophobic enough to cross cell membranes but with sufficient polarity to ensure aqueous solubility. The introduction of polar groups, such as hydroxyl (-OH) or amide (-CONH₂) moieties, can improve solubility, but must be done carefully to avoid compromising permeability.

Minimizing Efflux Recognition: Efflux transporters often recognize bulky, hydrophobic molecules. Strategies to reduce interaction with these transporters include masking lipophilic regions, introducing specific polar groups, or constraining the molecule's conformation into a shape that is not easily recognized by the transporter.

Favorable Pharmacokinetics: Successful optimization in this area leads to good oral bioavailability. For example, the optimized inhibitor (1S,2S)-A25 was reported to have an oral bioavailability of 21.58% in preclinical models. acs.org Another compound, X14 , featuring a novel naphthyridine scaffold, achieved an even higher oral bioavailability of 58.0%. nih.gov

Stereochemistry and Chiral Switch Strategies in PD-1/PD-L1-IN-14 Derivatization

Many small-molecule inhibitors, including those in the biphenyl class, contain chiral centers, meaning they exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers can have significantly different biological activities and pharmacokinetic properties. nih.gov

The importance of stereochemistry is highlighted by the discovery that C2-symmetric compounds, where the molecule has a twofold rotational symmetry, can be particularly potent PD-L1 inhibitors. nih.gov This symmetry allows the inhibitor to effectively engage with two PD-L1 proteins, stabilizing the dimer complex that prevents PD-1 binding. nih.govnih.gov

A "chiral switch" is a development strategy where a drug that was initially marketed as a racemic mixture (a 1:1 mix of both enantiomers) is re-developed as a single, more active enantiomer (the eutomer). nih.gov In the context of this compound derivatization, this approach is applied from the outset. Researchers synthesize and test individual stereoisomers to identify the one with the optimal combination of potency and safety.

The optimized compound (1S,2S)-A25 is a single, specific stereoisomer. acs.orgresearchgate.net This demonstrates that the precise three-dimensional arrangement of the atoms, particularly at the cyclopropyl linkage, is critical for its high-affinity binding to PD-L1 and potent inhibitory activity. Testing the other stereoisomers likely revealed lower potency or less desirable properties, making the selection of the (1S,2S) configuration a crucial step in its development.

Rational Design Principles for Next-Generation PD-1/PD-L1 Inhibitors Based on the this compound Structure

The knowledge gained from optimizing the this compound scaffold provides a clear roadmap for designing next-generation inhibitors. The key principles integrate learnings from SAR, ADME (absorption, distribution, metabolism, and excretion), and stereochemistry.

Core Scaffold Retention and Modification: The biphenyl core is essential for inducing the PD-L1 dimerization mechanism. nih.gov Future designs should retain this central feature but explore novel linkers and ring systems to improve properties. The success of the cyclopropyl linkage in compounds like (1S,2S)-A25 suggests that rigid linkers can lock the molecule in a bioactive conformation. acs.org

Symmetry as a Design Element: The concept of C2-symmetry has proven effective. nih.gov Designing molecules with symmetric or pseudo-symmetric features that can occupy the hydrophobic clefts of the PD-L1 dimer is a powerful strategy to enhance binding affinity and potency. nih.gov

Multi-Parameter Optimization of "Tail" Groups: The peripheral "tail" groups that extend from the core scaffold are critical for fine-tuning the molecule's properties. These regions should be systematically modified to:

Enhance Potency: Introduce groups that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with peripheral residues of the PD-L1 dimer interface.

Improve ADME Properties: Block sites of metabolism with halogens or other stable groups. Modulate polarity and logP to optimize oral bioavailability and reduce interactions with efflux pumps.

By integrating these principles, medicinal chemists can continue to evolve compounds based on the this compound structure to create next-generation oral immunotherapies with enhanced efficacy and more favorable drug-like properties.

Computational and Theoretical Studies on Pd 1/pd L1 in 14

Molecular Docking Simulations and Binding Hotspot Mapping for PD-1/PD-L1-IN-14

Prediction of Ligand-Protein Binding Modes

No publicly available data.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking)

No publicly available data.

Molecular Dynamics (MD) Simulations of this compound-Protein Complexes

Conformational Stability and Dynamics of the Binding Event

No publicly available data.

Solvent Accessibility and Water Network Analysis within the Binding Site

No publicly available data.

Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Prediction

No publicly available data.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogs

Development of Predictive Models for Biological Activity

To understand the relationship between the chemical structure of analogs of this compound and their biological activity, Quantitative Structure-Activity Relationship (QSAR) models would be developed. These models are statistical representations that correlate variations in the chemical structure of a series of compounds with their observed biological activities. For the analogs of this compound, a QSAR study would involve the following steps:

Data Set Preparation: A series of analogs of this compound with their corresponding experimentally determined inhibitory activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forest (RF) would be used to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A predictive QSAR model for this compound analogs would be invaluable for guiding the design of new, more potent inhibitors by predicting their activity before synthesis.

Ligand-Based and Structure-Based Pharmacophore Generation

Pharmacophore models represent the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound and its analogs, both ligand-based and structure-based pharmacophore models could be generated.

Ligand-Based Pharmacophore Modeling: This approach would be used if a series of active analogs of this compound are known, but the precise binding mode is not fully understood. By aligning the structures of these active molecules, common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings can be identified and mapped to create a 3D pharmacophore model.

Structure-Based Pharmacophore Modeling: With the availability of the co-crystal structure of this compound with PD-L1 (PDB ID: 7DY7), a structure-based pharmacophore model can be generated. biosolveit.demdpi.com This model would be derived from the key interactions observed between this compound and the amino acid residues in the binding pocket of PD-L1. This approach provides a more accurate representation of the essential features required for binding. Such a model would typically include features like hydrophobic centers, hydrogen bond acceptors and donors, and aromatic rings, along with their spatial relationships and exclusion volumes. This pharmacophore could then be used for virtual screening of large compound libraries to identify novel scaffolds that could also inhibit the PD-1/PD-L1 interaction.

In Silico Prediction of Preclinical ADMET Properties for this compound and its Derivatives

Computational Models for Permeability, Solubility, and Metabolic Pathways

The preclinical development of a drug candidate like this compound heavily relies on the assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico models offer a rapid and cost-effective way to predict these properties early in the drug discovery process.

ADMET PropertyComputational Model/MethodPredicted Outcome for Drug Development
Absorption Caco-2 cell permeability models, P-glycoprotein (P-gp) substrate/inhibitor predictionPredicts oral bioavailability and potential for drug efflux.
Distribution Plasma protein binding (PPB) prediction, Blood-Brain Barrier (BBB) penetration modelsEstimates the extent of drug distribution in the body and potential for CNS side effects.
Metabolism Cytochrome P450 (CYP) substrate/inhibitor models (e.g., for CYP3A4, 2D6, 2C9)Predicts metabolic stability and potential for drug-drug interactions.
Excretion Models for renal clearance and interaction with transporters like OATs and OCTsEstimates the primary route and rate of elimination from the body.
Toxicity hERG channel blockage prediction, Ames mutagenicity prediction, hepatotoxicity modelsIdentifies potential for cardiotoxicity, mutagenicity, and liver damage.

For this compound and its derivatives, these computational models would be used to flag potential liabilities and guide the design of analogs with improved pharmacokinetic and safety profiles.

Prediction of Drug-Drug Interaction Potential via Enzyme Inhibition Profiles

A critical aspect of preclinical safety assessment is the potential for drug-drug interactions (DDIs). These often occur when a new drug inhibits or induces the activity of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.

Computational models can predict the likelihood of this compound and its derivatives inhibiting major CYP isoforms. These predictions are typically based on docking the compound into the active site of the CYP enzyme or using QSAR models built from known CYP inhibitors.

CYP IsoformRole in Drug MetabolismPotential Impact of Inhibition by this compound
CYP3A4 Metabolizes ~50% of clinically used drugs.High potential for DDIs with a wide range of co-administered drugs.
CYP2D6 Metabolizes many antidepressants, antipsychotics, and beta-blockers.Risk of adverse effects with co-administered CNS drugs.
CYP2C9 Metabolizes warfarin (B611796), NSAIDs, and other important drugs.Potential for increased bleeding risk with warfarin or enhanced NSAID toxicity.
CYP2C19 Metabolizes proton pump inhibitors and antiplatelet agents like clopidogrel.Risk of altered efficacy of co-administered drugs.
CYP1A2 Metabolizes caffeine, theophylline, and some antipsychotics.Potential for toxicity with narrow therapeutic index drugs.

By predicting the enzyme inhibition profile of this compound, medicinal chemists can proactively modify its structure to minimize the risk of clinically significant DDIs.

Chemoinformatic Approaches for Scaffold Diversity and Lead Generation from this compound Structure

The chemical scaffold of this compound, a 2-amino-1-oxa-3,4-diazole derivative, serves as an excellent starting point for the discovery of new lead compounds with potentially improved properties or novel intellectual property. Chemoinformatic techniques can be employed to explore scaffold diversity and generate new lead compounds.

Scaffold Hopping: This involves searching for new molecular backbones (scaffolds) that can maintain the same three-dimensional arrangement of the key pharmacophoric features of this compound. This can be achieved through virtual screening of compound libraries using the pharmacophore model derived from this compound or by using computational algorithms that generate novel scaffolds with similar properties.

Fragment-Based Drug Design (FBDD): The structure of this compound can be deconstructed into its key fragments. These fragments can then be used to search for other molecules that contain similar fragments in different arrangements. Alternatively, new molecules can be computationally "grown" from these fragments within the binding site of PD-L1 to generate novel lead compounds.

Generative Chemistry Models: Advanced machine learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules and PD-1/PD-L1 inhibitors. These models can then generate novel chemical structures that are predicted to be active against PD-L1, potentially leading to the discovery of entirely new chemical classes of inhibitors.

These chemoinformatic approaches are crucial for expanding the chemical space around the this compound structure, leading to the identification of next-generation inhibitors with optimized efficacy, selectivity, and pharmacokinetic properties.

Bioanalytical Methodologies for the Quantification and Characterization of Pd 1/pd L1 in 14 in Preclinical Research

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The development of robust LC-MS/MS assays is fundamental for the quantitative analysis of small molecules like PD-1/PD-L1-IN-14 in biological samples. Such assays are critical for pharmacokinetic and metabolic studies.

Sample Preparation Techniques for Biological Matrices (e.g., Plasma, Tissue Homogenates)

Effective sample preparation is essential to remove interfering substances from complex biological matrices and to concentrate the analyte of interest. For a small molecule like this compound, several standard techniques would be applicable, though specific protocols for this compound are not published.

Protein Precipitation (PPT): This is a common and straightforward method where a solvent such as acetonitrile or methanol is added to the plasma or tissue homogenate sample to precipitate proteins. After centrifugation, the supernatant containing the analyte can be collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For a small molecule inhibitor, an appropriate organic solvent would be used to extract the compound from the aqueous biological matrix.

Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up. A cartridge containing a solid adsorbent is used to retain the analyte from the liquid sample, while interferences are washed away. The purified analyte is then eluted with a suitable solvent.

Chromatographic Separation Parameters and Mass Spectrometric Detection for this compound

Specific chromatographic and mass spectrometric parameters for this compound are not available. However, a typical approach would involve:

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would likely be employed. A C18 column is a common choice for separating small molecule drugs. The mobile phase would typically consist of a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode to ensure good separation and peak shape.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection, providing high sensitivity and selectivity. Specific precursor-to-product ion transitions for this compound and a suitable internal standard would need to be determined and optimized.

Application in Preclinical PK Studies and In Vitro Metabolic Stability Assays

While preclinical pharmacokinetic data for bifunctional PD-L1 degraders are emerging, specific studies detailing the use of LC-MS/MS for this compound are not found in the available literature.

Preclinical PK Studies: A validated LC-MS/MS method would be used to measure the concentration of this compound in plasma samples collected over time from animals administered with the compound. This data would be used to determine key pharmacokinetic parameters.

In Vitro Metabolic Stability Assays: These assays assess the susceptibility of a compound to metabolism by liver enzymes. This compound would be incubated with liver microsomes or hepatocytes, and the decrease in its concentration over time would be measured by LC-MS/MS to determine its metabolic stability.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet/Fluorescence Detection for Purity and Content Analysis of this compound

HPLC with UV or fluorescence detection is a standard method for determining the purity and content of a drug substance. Although specific methods for this compound are not published, the general approach would involve developing a stability-indicating HPLC method. This would require selecting an appropriate column and mobile phase to separate the parent compound from any potential impurities or degradants. The detector wavelength would be chosen based on the UV absorbance or fluorescence properties of this compound.

Ligand Binding Assays and Immunoassays for Target Engagement and Biomarker Quantification

A variety of ligand binding and immunoassays are used to study the interaction of inhibitors with the PD-1/PD-L1 pathway and to measure downstream cellular effects. While these assays are well-established for the pathway, their specific application to characterize this compound is not detailed in the available literature.

ELISA and Western Blotting for Cellular Pathway Modulation Markers

ELISA (Enzyme-Linked Immunosorbent Assay): Competitive ELISA could be used to measure the ability of this compound to inhibit the binding of PD-1 to PD-L1. In a cellular context, ELISAs could also be used to quantify the levels of cytokines, such as IL-2 or IFN-γ, released from T-cells upon blockade of the PD-1/PD-L1 interaction by the inhibitor, thus providing a measure of its functional activity.

Western Blotting: This technique would be crucial for characterizing the bifunctional nature of this compound. Western blotting could be used to detect the levels of PD-L1 protein in cells treated with the compound to confirm its degradation. Furthermore, it could be used to analyze the expression and phosphorylation status of downstream signaling proteins in the PD-1 pathway to understand the compound's effect on cellular signaling.

Flow Cytometry for Immunophenotyping in Preclinical Samples

Flow cytometry is an indispensable tool in preclinical immuno-oncology studies for dissecting the complex cellular responses to immunotherapy. In the context of evaluating this compound, this technology would be leveraged to perform high-throughput, multi-parameter analysis of immune cell populations within the tumor microenvironment and peripheral circulation.

Key Applications of Flow Cytometry in Preclinical Evaluation of this compound:

Immune Cell Infiltration: Following treatment with this compound in preclinical tumor models, flow cytometry can quantify the changes in the composition and abundance of various immune cell subsets within the tumor. This includes assessing the infiltration of CD8+ cytotoxic T lymphocytes, CD4+ helper T cells, regulatory T cells (Tregs), natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs). nih.govnih.gov An increase in the ratio of effector T cells to immunosuppressive cells would be a key indicator of the compound's efficacy.

Activation and Exhaustion Status of T Cells: Beyond simple enumeration, flow cytometry allows for the characterization of the functional state of immune cells. By using antibodies against specific cell surface and intracellular markers, researchers can assess the expression of activation markers (e.g., CD69, ICOS) and exhaustion markers (e.g., PD-1, TIM-3, LAG-3) on T cells. nih.gov A successful therapeutic intervention with this compound would be expected to lead to a decrease in the expression of exhaustion markers and an increase in the expression of activation markers on tumor-infiltrating lymphocytes.

Target Engagement and Receptor Occupancy: Specialized flow cytometry-based assays can be developed to determine the extent to which this compound binds to its target on the cell surface. This involves using a labeled form of the compound or a competitive binding assay with a known labeled ligand or antibody. Such data is crucial for understanding the dose-response relationship and optimizing treatment schedules.

Table 1: Representative Flow Cytometry Panel for Immunophenotyping in Preclinical Studies of a PD-1/PD-L1 Inhibitor

MarkerCell PopulationPurpose
CD45All LeukocytesGating for immune cells
CD3T LymphocytesIdentification of T cells
CD4Helper T CellsIdentification of CD4+ T cell subset
CD8Cytotoxic T CellsIdentification of CD8+ T cell subset
FoxP3Regulatory T CellsIdentification of Tregs
PD-1Multiple Immune CellsTarget expression and modulation
PD-L1Tumor & Immune CellsTarget expression and modulation
Ki-67Proliferating CellsAssessment of cell proliferation
Granzyme BCytotoxic CellsMarker of cytotoxic activity

Methodologies for Assessing Cellular Uptake and Intracellular Distribution of this compound

Understanding how a therapeutic agent enters cells and where it localizes is fundamental to elucidating its mechanism of action and potential off-target effects. For a small molecule inhibitor like this compound, which may have intracellular targets in addition to blocking the extracellular PD-1/PD-L1 interaction, these studies are particularly critical.

Techniques for Evaluating Cellular Uptake and Distribution:

Confocal Microscopy: This high-resolution imaging technique is a cornerstone for visualizing the subcellular localization of fluorescently-labeled compounds. A fluorescently tagged version of this compound could be synthesized and administered to cultured cancer cells or immune cells. Confocal microscopy would then be used to determine if the compound remains on the cell surface, is internalized into endosomes, or reaches other intracellular compartments like the cytoplasm or nucleus. Co-localization studies with organelle-specific fluorescent markers can provide more precise information about its distribution.

High-Content Imaging and Analysis: This automated microscopy-based platform allows for the quantitative analysis of cellular uptake and distribution across a large number of cells. It combines the visual advantages of microscopy with the statistical power of flow cytometry. This methodology can be used to screen for conditions that affect the uptake of this compound and to quantify the intensity and location of the fluorescent signal within different cellular compartments.

Radiolabeling and Scintillation Counting: By synthesizing a radiolabeled version of this compound (e.g., with tritium or carbon-14), researchers can perform quantitative uptake studies. Cells are incubated with the radiolabeled compound for various time points, after which the cells are washed, lysed, and the amount of radioactivity is measured using a scintillation counter. This provides a highly sensitive and quantitative measure of the total amount of compound associated with the cells.

Mass Spectrometry-Based Approaches: Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the amount of unlabeled this compound in cell lysates. After incubating cells with the compound, the cells are washed and lysed, and the lysate is processed to extract the compound for LC-MS analysis. This method offers high specificity and sensitivity for quantifying the parent compound and any potential metabolites.

Table 2: Comparison of Methodologies for Cellular Uptake Studies

MethodologyPrincipleAdvantagesLimitations
Confocal MicroscopyFluorescence ImagingHigh spatial resolution, visualization of subcellular localizationRequires fluorescent labeling, potentially lower throughput
High-Content ImagingAutomated Fluorescence ImagingHigh throughput, quantitative analysis of multiple parametersRequires fluorescent labeling, complex data analysis
RadiolabelingDetection of RadioactivityHigh sensitivity, quantitativeRequires synthesis of radiolabeled compound, safety precautions
Mass SpectrometryMass-to-Charge RatioHigh specificity and sensitivity, no labeling requiredRequires cell lysis, does not provide spatial information

Challenges, Limitations, and Future Directions in Preclinical Research on Pd 1/pd L1 in 14

Preclinical Model Limitations and Translational Challenges in Immunotherapy Development

Detailed preclinical studies specifically investigating the limitations of various animal models and the associated translational challenges for the small molecule inhibitor PD-1/PD-L1-IN-14 are not extensively available in the public domain. While general challenges exist for immunotherapy development, such as differences in the tumor microenvironment and immune systems between mouse models and humans, specific data relating to the translation of this compound efficacy from preclinical settings to potential clinical applications have not been published. nih.gov The common use of young, healthy, inbred laboratory mice with transplanted tumors does not fully replicate the heterogeneity of human cancers and immune responses, a factor that would need to be considered for this compound. nih.gov

Investigation of Intrinsic and Acquired Resistance Mechanisms to this compound in Preclinical Systems

There is currently a lack of publicly available scientific literature detailing the investigation of intrinsic and acquired resistance mechanisms specifically to the compound this compound in preclinical systems. Research into resistance to the broader class of PD-1/PD-L1 inhibitors often focuses on factors such as alterations in the interferon-gamma signaling pathway, loss of neoantigens, and upregulation of alternative immune checkpoints. nih.govnih.govfrontiersin.orgresearchgate.netmdpi.combiorxiv.orgbiorxiv.orgnih.gov However, dedicated studies to elucidate how cancer cells might develop primary or secondary resistance to this compound have not been reported.

Identification and Validation of Robust Preclinical Predictive Biomarkers for Response to this compound

Specific research to identify and validate robust preclinical predictive biomarkers for response to this compound has not been published. For the general class of PD-1/PD-L1 inhibitors, potential biomarkers that are often investigated include PD-L1 expression levels, tumor mutational burden (TMB), and the presence of tumor-infiltrating lymphocytes. frontiersin.orgnih.govnih.govbmj.comtargetedonc.com However, preclinical studies to determine if these or other novel biomarkers correlate with the therapeutic efficacy of this compound are not available in the current body of scientific literature.

Exploration of Novel Combinatorial Strategies and Treatment Modalities for this compound

There are no publicly accessible preclinical studies that explore novel combinatorial strategies and treatment modalities specifically involving this compound. While combination therapies are a significant area of research for PD-1/PD-L1 pathway inhibitors in general, with investigations into pairings with chemotherapy, radiotherapy, targeted therapies, and other immunotherapies, no such preclinical data has been reported for this compound. nih.govaacrjournals.orgnih.govnih.govfrontiersin.org

Development of Advanced Drug Delivery Systems for Enhanced Therapeutic Efficacy of this compound

Information regarding the development of advanced drug delivery systems specifically for the compound this compound is not available in published research. The development of novel delivery mechanisms, such as nanoparticles or viral vectors, is an active area of investigation for improving the therapeutic window of some checkpoint inhibitors. nih.govacs.orgacs.org However, there is no indication that such work has been undertaken for this compound.

Potential Applications of this compound Beyond Oncology in Preclinical Disease Models

There is no available preclinical research data on the potential applications of this compound in disease models outside of oncology. The role of the PD-1/PD-L1 pathway in regulating immune responses suggests potential therapeutic applications in other areas, such as autoimmune diseases or chronic infections. mdpi.comnih.gov However, no studies investigating the use of this compound in such non-oncological preclinical models have been published.

Design and Synthesis of Next-Generation PD-1/PD-L1 Small Molecule Inhibitors with Improved Preclinical Profiles

While the design and synthesis of next-generation PD-1/PD-L1 small molecule inhibitors is an ongoing area of research in medicinal chemistry, there is no publicly available information that specifically describes efforts to improve upon the preclinical profile of this compound or use it as a scaffold for the development of new chemical entities. nih.govmdpi.comonclive.com

Conclusion and Research Outlook for Pd 1/pd L1 in 14

Synthesis of Key Preclinical Findings and Mechanistic Insights Derived from PD-1/PD-L1-IN-14 Research

This compound, also referred to as compound 17 in its primary research publication, has emerged as a significant subject of preclinical investigation due to its unique dual mechanism of action. acs.orghoustonmethodist.orgacs.orgnih.gov

Preclinical Efficacy:

In vitro studies have demonstrated that this compound effectively inhibits the interaction between PD-1 and PD-L1 with a half-maximal inhibitory concentration (IC50) of 27.8 nM. acs.orgdcchemicals.com This blockade restores T-cell activation and enhances anti-tumor immunity.

In vivo, orally administered this compound has shown significant tumor growth suppression in syngeneic mouse models, including B16-F10 melanoma and CT26 colon carcinoma models. acs.orghoustonmethodist.org Notably, at higher doses, a decrease in the expression of PD-L1 in tumor tissues was observed. acs.org Furthermore, combination therapy of this compound with a PD-L1 antibody exhibited synergistic anti-tumor effects in the B16-F10 model. acs.org

Mechanistic Insights:

The defining characteristic of this compound is its bifunctional activity. acs.orghoustonmethodist.orgacs.orgnih.gov Beyond simply blocking the PD-1/PD-L1 interaction, it actively promotes the dimerization, internalization, and subsequent degradation of the PD-L1 protein on tumor cells. acs.orghoustonmethodist.orgacs.orgnih.govdcchemicals.com This dual action not only prevents the immunosuppressive signal but also removes the signaling-capable PD-L1 from the cell surface.

Research has elucidated that this compound induces the internalization of cell-surface PD-L1 into the cytosol, leading to its degradation through a lysosome-dependent pathway. acs.orghoustonmethodist.orgacs.orgnih.gov This novel mechanism of action distinguishes it from many other small-molecule inhibitors that primarily focus on blocking the protein-protein interaction.

Below is a summary of the key preclinical data for this compound:

Parameter Result
IC50 (PD-1/PD-L1 Interaction) 27.8 nM
In Vivo Efficacy Significant tumor growth suppression
Mechanism of Action Inhibition of PD-1/PD-L1 interaction, Induction of PD-L1 dimerization, internalization, and degradation
Degradation Pathway Lysosome-dependent

Broader Implications of Small Molecule Checkpoint Inhibition for Immunotherapy Development

The development of small-molecule checkpoint inhibitors like this compound carries significant implications for the future of cancer immunotherapy.

Advantages over Monoclonal Antibodies:

Small molecules present several potential advantages over their antibody-based counterparts. rsc.org These include:

Oral Bioavailability: The potential for oral administration offers greater convenience for patients compared to the intravenous infusions required for monoclonal antibodies. patsnap.com

Improved Tumor Penetration: Due to their smaller size, these molecules may achieve better penetration into the tumor microenvironment. patsnap.com

Lower Production Costs: The manufacturing process for small molecules is generally less complex and costly than that for biologic agents.

Shorter Half-life: A shorter half-life could potentially lead to better management of immune-related adverse events.

Novel Mechanisms of Action:

The unique mechanism of PD-L1 degradation induced by this compound opens up new therapeutic strategies. Targeting not just the interaction but also the expression level of PD-L1 could lead to more profound and durable anti-tumor responses. This approach could also potentially overcome some mechanisms of resistance to traditional checkpoint blockade.

The success of bifunctional inhibitors like this compound encourages the exploration of other small molecules that can induce the degradation of key immuno-oncology targets, a strategy that is gaining traction with the rise of technologies like proteolysis-targeting chimeras (PROTACs).

Prospective Research Avenues and the Future Translational Potential of this compound and its Analogs

The promising preclinical data for this compound paves the way for several future research directions and highlights its translational potential.

Prospective Research Avenues:

Optimization and Analog Development: Further medicinal chemistry efforts could focus on optimizing the potency, selectivity, and pharmacokinetic properties of this compound. The synthesis and evaluation of analogs could lead to the identification of even more effective second-generation inhibitors.

Combination Therapies: Exploring the synergistic effects of this compound with other cancer therapies, such as chemotherapy, targeted therapy, and other immunotherapies, is a critical next step.

Biomarker Discovery: Identifying predictive biomarkers will be crucial for patient selection and for maximizing the clinical benefit of this class of inhibitors. Investigating the correlation between treatment response and factors like PD-L1 expression levels and the status of the lysosomal degradation pathway will be important.

Exploration in Different Tumor Types: The efficacy of this compound and its analogs should be investigated across a broader range of solid and hematological malignancies.

Future Translational Potential:

With its oral bioavailability and unique mechanism of action, this compound represents a promising candidate for clinical development. If its preclinical efficacy and safety profile are confirmed in further studies, it could offer a valuable new treatment option for cancer patients. The development of this compound and its analogs could lead to a new class of oral, self-administered immunotherapies, potentially shifting the treatment paradigm for many cancers.

Q & A

Q. What is the mechanistic basis of PD-1/PD-L1-IN-14 in blocking immune checkpoint signaling?

this compound (Compound 17) inhibits the PD-1/PD-L1 interaction with an IC50 of 27.8 nM, disrupting the immunosuppressive axis. It induces PD-L1 dimerization, internalization, and degradation, thereby restoring T-cell activity . Methodologically, competitive binding assays (e.g., ELISA or surface plasmon resonance) are used to quantify inhibition efficacy, while flow cytometry or immunofluorescence confirms PD-L1 degradation in tumor cell lines.

Q. How do in vitro and in vivo models demonstrate this compound’s immunomodulatory effects?

In Hepa1-6 syngeneic mouse models, this compound enhanced CD8<sup>+</sup> T-cell infiltration and delayed tumor growth. Researchers should validate findings using dual approaches:

  • In vitro : Co-culture systems with PD-L1<sup>+</sup> tumor cells and T-cells, measuring IFN-γ secretion or cytotoxicity assays.
  • In vivo : Tumor volume monitoring, immunohistochemistry for PD-L1 expression, and flow cytometry of tumor-infiltrating lymphocytes (TILs) .

Q. What are the key parameters for assessing this compound’s efficacy in preclinical studies?

Critical metrics include:

  • IC50 : Determined via dose-response curves in binding inhibition assays.
  • Pharmacodynamics : PD-L1 degradation kinetics and T-cell activation markers (e.g., CD69, Granzyme B).
  • Tumor response : Time-to-progression and overall survival in murine models .

Advanced Research Questions

Q. How can researchers resolve contradictions in PD-L1 expression as a predictive biomarker for this compound response?

Discrepancies arise from heterogeneous PD-L1 detection methods (e.g., IHC clones 22C3 vs. SP142) and tumor microenvironment variability. For robust analysis:

  • Use standardized assays (e.g., CAP-ACP guidelines for PD-L1 IHC ).
  • Stratify patients by PD-L1 tumor proportion score (TPS) and immune cell staining.
  • Compare clinical trial Anti-PD-1 response rates were 36% in PD-L1<sup>+</sup> vs. 0% in PD-L1<sup>−</sup> tumors in one study , while nivolumab efficacy was independent of PD-L1 in another .

Q. What experimental designs address the variability in this compound’s therapeutic outcomes across cancer types?

  • Comparative studies : Test this compound in PD-L1<sup>high</sup> (e.g., NSCLC) vs. PD-L1<sup>low</sup> malignancies (e.g., colorectal cancer).
  • Combination therapies : Pair with CTLA-4 inhibitors (e.g., ipilimumab) to amplify T-cell activation, as seen in melanoma trials .
  • Resistance mechanisms : Evaluate upregulation of alternative checkpoints (e.g., TIM-3, LAG-3) via RNA sequencing of post-treatment biopsies .

Q. How should researchers optimize dosing schedules to mitigate immune-related adverse events (irAEs) with this compound?

  • Preclinical toxicity screens : Monitor liver enzymes and cytokine release syndrome (CRS) in primate models.
  • Clinical protocols : Adopt graded dosing (e.g., 0.1–10 mg/kg every 2 weeks) and track irAEs like pneumonitis or colitis .
  • Biomarker-driven adjustments : Use IL-6 or C-reactive protein levels to guide corticosteroid interventions .

Q. What methodologies validate this compound’s synergy with epigenetic modulators or chemotherapy?

  • Epigenetic combinations : Co-administer with HDAC inhibitors (e.g., entinostat) to enhance MHC class I expression. Measure T-cell clonality via TCR sequencing.
  • Chemotherapy synergy : Test sequential vs. concurrent dosing with platinum agents in NSCLC models, assessing antigen release and TIL expansion .

Methodological Frameworks

Q. How can the PICO framework structure studies on this compound?

  • Population : Advanced melanoma patients with PD-L1<sup>+</sup> tumors.
  • Intervention : this compound (3 mg/kg biweekly).
  • Comparison : Anti-PD-1 monotherapy (e.g., nivolumab) or placebo.
  • Outcome : Overall survival, progression-free survival, and irAE incidence .

Q. What statistical approaches handle contradictory data in this compound trials?

  • Meta-analysis : Pool data from multiple trials (e.g., CheckMate 066 , KEYNOTE-001 ) using random-effects models.
  • Subgroup analysis : Adjust for confounding variables (e.g., prior therapies, tumor mutational burden) .

Data Reporting and Reproducibility

Q. How should researchers document this compound studies for reproducibility?

  • Experimental details : Specify PD-L1 detection antibodies, tumor dissociation protocols, and T-cell isolation methods.
  • Data deposition : Share raw flow cytometry files and RNA-seq data in public repositories (e.g., GEO, ImmPort) .
  • Negative controls : Include isotype-matched antibodies and vehicle-treated cohorts to validate assay specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.